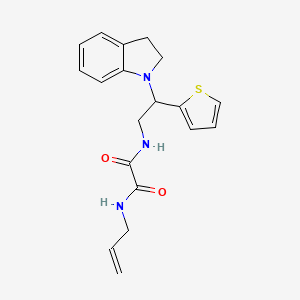
N1-allyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-allyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H21N3O2S and its molecular weight is 355.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-allyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C19H21N3O2S
- Molecular Weight : 355.5 g/mol
- CAS Number : 898452-14-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cellular processes, potentially leading to reduced cell proliferation.
- Receptor Modulation : It may act on various receptors involved in signaling pathways, influencing gene expression and metabolic processes.
- Anticancer Activity : Preliminary studies suggest that this compound could inhibit tumor growth by interfering with angiogenesis and cell cycle progression.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and colorectal cancer cells. The mechanism involves cell cycle arrest and induction of apoptosis.
- Animal Models : In vivo studies using animal models showed significant tumor reduction when treated with this compound, indicating its potential as an effective anticancer agent.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
- Bacterial Inhibition : The compound has shown activity against several bacterial strains, suggesting its potential use in developing new antibiotics.
Case Studies
-
Study on Anticancer Efficacy :
- A study published in Cancer Research evaluated the effect of this compound on MDA-MB-231 breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.
Treatment Concentration (µM) Cell Viability (%) 0 100 5 75 10 50 20 25 - The study concluded that further investigation into the pharmacodynamics and pharmacokinetics is warranted.
-
Antimicrobial Study :
- A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Indoline and Thiophene Derivatives : Starting materials are reacted under controlled conditions to form the indoline and thiophene moieties.
- Oxalamide Linkage Formation : The final step involves coupling these intermediates to form the oxalamide linkage, which is critical for biological activity.
Propiedades
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-2-10-20-18(23)19(24)21-13-16(17-8-5-12-25-17)22-11-9-14-6-3-4-7-15(14)22/h2-8,12,16H,1,9-11,13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMMHHDQWXZZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














